molecular formula C22H24N2O3 B2601427 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1333702-79-6

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2601427
CAS RN: 1333702-79-6
M. Wt: 364.445
InChI Key: DQHGSDCTAPBPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

  • The synthesis and structural elucidation of compounds related to 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide have been explored, focusing on their potential as anticancer agents. The anticancer activity is confirmed through in silico modeling targeting specific receptors, with the structural aspects determined by X-ray crystallography and other spectroscopic techniques (Sharma et al., 2018).

Environmental Applications

  • Research into the sensitive detection of carbonyl compounds in environmental water samples has led to the development of new fluorescent probes. These probes, including 2-aminooxy derivatives, show high sensitivity and specificity for aldehydes and ketones, indicating potential applications in monitoring environmental pollutants (Houdier et al., 2000).

Pesticide Development

  • The characterization of derivatives related to N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including their X-ray powder diffraction data, highlights their potential use as pesticides. Such studies provide foundational knowledge for developing more effective and specific agrochemicals (Olszewska et al., 2009).

Pharmacological Applications

  • Structural analysis and synthesis efforts also extend to capsaicinoids and related compounds, with research focusing on their potential analgesic properties. This includes detailed crystallography to understand the molecular basis of their interaction with biological targets (Park et al., 1995).

Antioxidant Activity

  • Novel coordination complexes constructed from pyrazole-acetamide have been synthesized and characterized, showing significant antioxidant activity. This indicates a promising avenue for developing new antioxidant agents with potential health benefits (Chkirate et al., 2019).

Anticonvulsant Properties

  • Research into 2-acetamido derivatives has highlighted their potential as functionalized amino acid anticonvulsants. These studies provide insights into the structural elements critical for anticonvulsant activity, paving the way for the development of new therapeutic agents (Camerman et al., 2005).

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-11-24(21-10-9-16-7-5-6-8-20(16)21)15-22(25)23-17-12-18(26-2)14-19(13-17)27-3/h1,5-8,12-14,21H,9-11,15H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHGSDCTAPBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.